molecular formula C9H8ClN5S B2537927 N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 5102-35-2

N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B2537927
CAS No.: 5102-35-2
M. Wt: 253.71
InChI Key: OWGJACHELZXOHR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(4H-1,2,4-triazol-4-yl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a 4-chlorophenyl group and a 4H-1,2,4-triazol-4-yl group attached to a thiourea backbone, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of 4-chloroaniline with 4H-1,2,4-triazole-4-thiol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a lead compound for developing new pharmaceuticals, particularly antifungal or anticancer agents.

    Industry: As an intermediate in the synthesis of agrochemicals or specialty materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(4H-1,2,4-triazol-4-yl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring could play a crucial role in binding to the active site, while the thiourea moiety might interact with other parts of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(1,2,4-triazol-3-yl)thiourea
  • N-(4-bromophenyl)-N’-(4H-1,2,4-triazol-4-yl)thiourea
  • N-(4-chlorophenyl)-N’-(4H-1,2,4-triazol-4-yl)urea

Uniqueness

N-(4-chlorophenyl)-N’-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both a 4-chlorophenyl group and a 4H-1,2,4-triazol-4-yl group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups could enhance its potential as a versatile intermediate in various synthetic and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S/c10-7-1-3-8(4-2-7)13-9(16)14-15-5-11-12-6-15/h1-6H,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGJACHELZXOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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